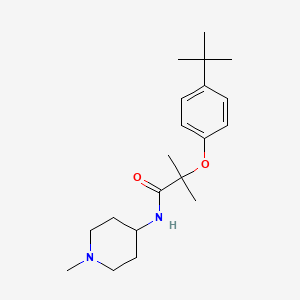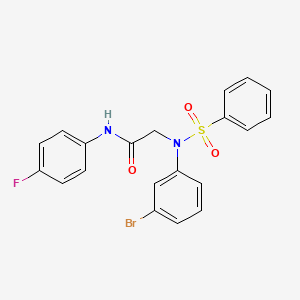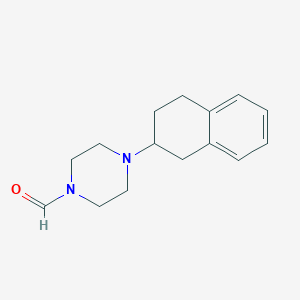![molecular formula C19H23ClO3 B4956073 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene, also known as clofenotane, is a synthetic compound that belongs to the family of chlorobenzenes. It was first synthesized in the 1970s and has since been used in various scientific research applications due to its unique properties.
Mécanisme D'action
Clofenotane is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, it has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. By blocking the interaction between Grb2 and its binding partners, 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can disrupt downstream signaling events and affect cellular processes such as proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene in lab experiments is its unique chemical structure, which allows for specific interactions with target proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. In addition, its potential toxicity and lack of information on its long-term effects on human health are important limitations to consider.
Orientations Futures
Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene. One potential direction is the development of derivatives with improved solubility and selectivity for specific protein targets. Additionally, investigating the effects of 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene on different cell types and in vivo models could provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
Clofenotane can be synthesized through a multi-step process starting from 2-ethoxyphenol. The first step involves the reaction of 2-ethoxyphenol with 4-bromobutanol in the presence of a base to form 4-(2-ethoxyphenoxy)butanol. This intermediate is then reacted with 4-chloro-2-methylbenzoyl chloride in the presence of a base to form 1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene.
Applications De Recherche Scientifique
Clofenotane has been used in various scientific research applications, including as a ligand for studying the binding properties of proteins, as a fluorescent probe for imaging cellular structures, and as a potential anticancer agent. It has also been used as a reference compound for developing analytical methods for detecting chlorobenzenes in environmental samples.
Propriétés
IUPAC Name |
1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-3-21-17-8-4-5-9-18(17)22-12-6-7-13-23-19-14-15(2)10-11-16(19)20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAPKHJEWZOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)
![2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)

![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
